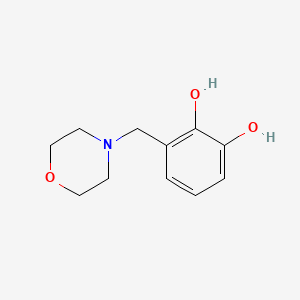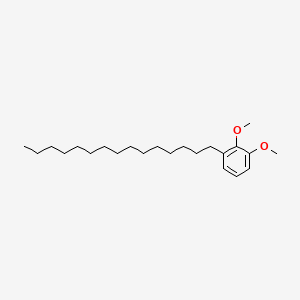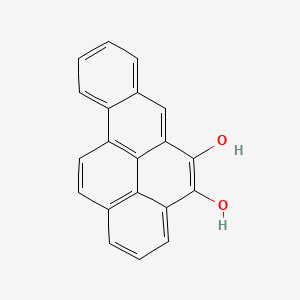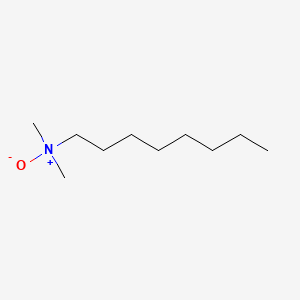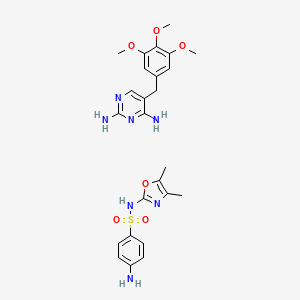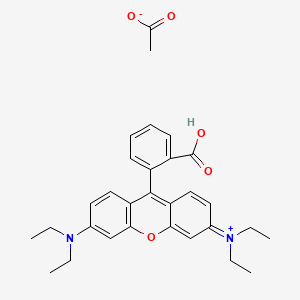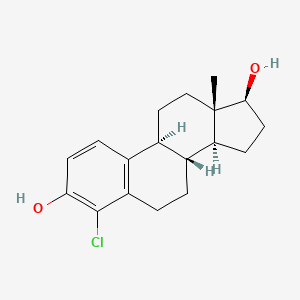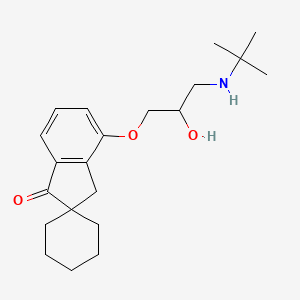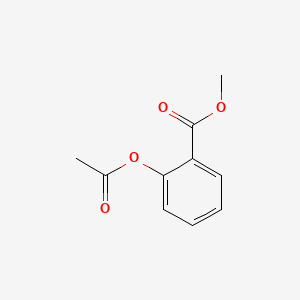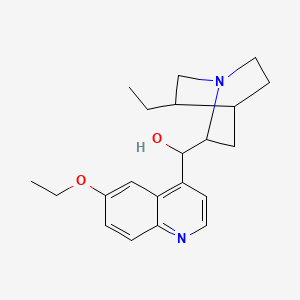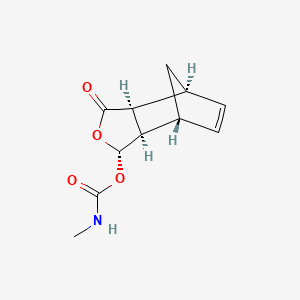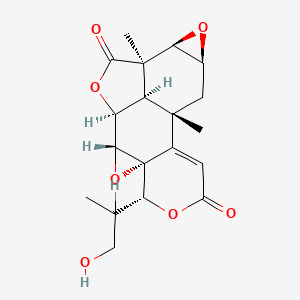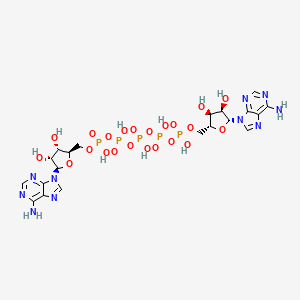
Bis(adenosine)-5'-pentaphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(adenosine)-5’-pentaphosphate is a dinucleotide compound where two adenosine molecules are connected via a pentaphosphate bridge. This compound is part of the broader class of nucleotides, which are essential for various biological processes, including energy transfer, signal transduction, and as building blocks of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(adenosine)-5’-pentaphosphate typically involves the phosphorylation of adenosine monophosphate (AMP) using polyphosphate reagents. The reaction conditions often require the presence of a catalyst or enzyme to facilitate the formation of the pentaphosphate bridge. For instance, adenosine kinase and polyphosphate kinases can be used in a multi-enzyme cascade system to achieve the desired product .
Industrial Production Methods: On an industrial scale, the production of Bis(adenosine)-5’-pentaphosphate may involve the use of recombinant enzymes to enhance yield and efficiency. The process is optimized to ensure high purity and scalability, often employing bioreactors and controlled fermentation conditions.
Análisis De Reacciones Químicas
Types of Reactions: Bis(adenosine)-5’-pentaphosphate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into adenosine and phosphate units.
Phosphorylation/Dephosphorylation: Adding or removing phosphate groups.
Oxidation/Reduction: Involving changes in the oxidation state of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed in acidic or basic conditions.
Phosphorylation: Requires ATP or other phosphate donors in the presence of kinases.
Oxidation/Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products: The major products formed from these reactions include adenosine monophosphate, adenosine diphosphate, and inorganic phosphate .
Aplicaciones Científicas De Investigación
Bis(adenosine)-5’-pentaphosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: Plays a role in signal transduction pathways and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays
Mecanismo De Acción
The mechanism of action of Bis(adenosine)-5’-pentaphosphate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for kinases and phosphatases, influencing various biochemical pathways. The compound can modulate the activity of adenosine receptors, impacting cellular signaling and energy transfer processes .
Comparación Con Compuestos Similares
Adenosine triphosphate (ATP): A key energy carrier in cells.
Adenosine diphosphate (ADP): Involved in energy transfer and metabolism.
Adenosine monophosphate (AMP): A building block of nucleic acids and a signaling molecule.
Uniqueness: Bis(adenosine)-5’-pentaphosphate is unique due to its pentaphosphate bridge, which provides distinct biochemical properties compared to other nucleotides. This structure allows it to participate in specific enzymatic reactions and signaling pathways that are not accessible to simpler nucleotides .
Propiedades
Número CAS |
41708-91-2 |
|---|---|
Fórmula molecular |
C20H29N10O22P5 |
Peso molecular |
916.4 g/mol |
Nombre IUPAC |
bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
OIMACDRJUANHTJ-XPWFQUROSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Key on ui other cas no. |
41708-91-2 |
Sinónimos |
Ap5A diadenosine pentaphosphate P(1),P(5)-bis(5'-adenosyl)pentaphosphate P(1),P(5)-di(adenosine-5'-)pentaphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


